Cas no 30626-02-9 (4-(3-chlorophenyl)but-3-en-2-one)

4-(3-chlorophenyl)but-3-en-2-one structure
30626-02-9 structure
Product Name:4-(3-chlorophenyl)but-3-en-2-one
N.o CAS:30626-02-9
MF:C10H9ClO
MW:180.630861997604
MDL:MFCD00052851
CID:321514
PubChem ID:5373975
Update Time:2025-04-19

4-(3-chlorophenyl)but-3-en-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Buten-2-one,4-(3-chlorophenyl)-, (3E)-
    • (E)-4-(3-Chlorophenyl)-3-buten-2-one
    • 3-Buten-2-one, 4-(m-chlorophenyl)-, (E)- (8CI)
    • 3-Buten-2-one,4-(3-chlorophenyl)-, (E)-
    • 4-(3-chlorophenyl)but-3-en-2-one
    • 20766-36-3
    • DTXSID20876244
    • 30626-02-9
    • 3-Chloro-benzalacetone
    • (3E)-4-(3-Chlorophenyl)-3-buten-2-one #
    • EN300-1967852
    • AS-5643
    • MFCD00052851
    • PS-11650
    • 3-Buten-2-one,4-(3-chlorophenyl)-
    • (E)-4-(3-Chloro-phenyl)-but-3-en-2-one
    • VWEPXSRBBXPYSM-AATRIKPKSA-N
    • CS-0272024
    • 3-CHLOROBENZYLIDENEACETONE
    • (E)-4-(3-Chlorophenyl)-but-3-en-2-one
    • (E)-4-(3-chlorophenyl)but-3-en-2-one
    • CHEMBL73680
    • AKOS006229163
    • 3-Buten-2-one, 4-(3-chlorophenyl)-
    • (3E)-4-(3-chlorophenyl)but-3-en-2-one
    • (BUTYRYL1,TYR(ME)2)-1-CARBAOXYTOCINTRIFLUOROACETATESALT
    • MDL: MFCD00052851
    • Inchi: 1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+
    • Chave InChI: VWEPXSRBBXPYSM-AATRIKPKSA-N
    • SMILES: ClC1=CC=CC(/C=C/C(C)=O)=C1

Propriedades Computadas

  • Massa Exacta: 180.03427
  • Massa monoisotópica: 180.034193
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 186
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 17.1

Propriedades Experimentais

  • Densidade: 1.157
  • Ponto de ebulição: 302.9°Cat760mmHg
  • Ponto de Flash: 149.1°C
  • PSA: 17.07

4-(3-chlorophenyl)but-3-en-2-one Preçomais >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342694-50mg
(E)-4-(3-Chlorophenyl)but-3-en-2-one
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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